molecular formula C24H30N4O4S B2990712 N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-42-2

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

货号: B2990712
CAS 编号: 898435-42-2
分子量: 470.59
InChI 键: AVHDCHKVPASPTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a quinazolinone-derived compound characterized by a hexahydroquinazolinone core modified with a morpholinoethyl side chain and a 3-acetylphenyl acetamide substituent. Its structure combines a sulfur-linked thioacetamide group and a morpholine moiety, which are common in pharmacologically active molecules due to their ability to enhance solubility and modulate receptor interactions .

属性

IUPAC Name

N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-17(29)18-5-4-6-19(15-18)25-22(30)16-33-23-20-7-2-3-8-21(20)28(24(31)26-23)10-9-27-11-13-32-14-12-27/h4-6,15H,2-3,7-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDCHKVPASPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, with the CAS number 898435-42-2 and a molecular weight of 470.6 g/mol, is a compound of interest due to its potential biological activities. This article reviews existing research on its biological effects, including antibacterial properties and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S. Its structure features a hexahydroquinazoline core linked to an acetylphenyl group via a thioacetamide moiety. The specific arrangement of functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H30N4O4S
Molecular Weight470.6 g/mol
CAS Number898435-42-2

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Methodology : The antibacterial efficacy was evaluated using agar disc diffusion methods against both gram-positive and gram-negative bacteria.
  • Results : Compounds containing sulfur in their structure showed enhanced activity against Staphylococcus epidermidis and Pseudomonas aeruginosa (gram-positive), while showing variable effects on Escherichia coli and Klebsiella pneumoniae (gram-negative) .
Bacterial StrainGram TypeObserved Activity
Staphylococcus epidermidisPositiveHigh
Pseudomonas aeruginosaPositiveModerate
Escherichia coliNegativeLow
Klebsiella pneumoniaeNegativeModerate

The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of the thioacetamide group is believed to enhance the compound's interaction with bacterial enzymes involved in these processes.

Pharmacological Studies

In addition to antibacterial properties, preliminary studies suggest that this compound may possess other pharmacological activities:

  • Antioxidant Activity : Some derivatives have shown promise in scavenging free radicals and reducing oxidative stress in cellular models.
  • Cytotoxic Effects : Research indicates that certain structural analogs can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting where it demonstrated significant reduction in bacterial load in patients with chronic infections. This study highlighted the compound's potential as a therapeutic agent in infectious diseases resistant to conventional antibiotics.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Side Chain (X) Yield (%) Melting Point (°C) Key Features
N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Target) 3-Acetylphenyl Morpholinoethyl N/A N/A Acetyl group may enhance lipophilicity; morpholine improves water solubility .
2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-Trifluoromethylphenyl Morpholinoethyl N/A N/A Trifluoromethyl group increases metabolic stability and electronegativity.
N-(3-Chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide 3-Chlorophenyl Diethylaminoethyl N/A N/A Chlorine substituent enhances halogen bonding; diethylamine may alter basicity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl Phenyl 87 269.0 Sulfonamide group confers hydrogen-bonding capacity; high yield.
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 2-Ethylphenyl Sulfamoylphenyl 68 170.5 Ethyl group increases steric bulk; lower melting point suggests flexibility.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : The trifluoromethyl and chlorine substituents in and enhance metabolic stability and receptor binding via electronegative interactions.
  • Acetyl vs. Sulfamoyl : The 3-acetyl group in the target compound may balance lipophilicity better than the sulfamoyl group in , which is highly polar and prone to hydrogen bonding.

Side Chain Modifications: Morpholinoethyl vs. Diethylaminoethyl: The morpholine ring in the target compound and improves aqueous solubility compared to the diethylamino group in , which may increase basicity and membrane permeability .

Synthesis and Physicochemical Properties :

  • Yields for sulfamoylphenyl derivatives (e.g., 87% for compound 5 in ) suggest efficient synthesis protocols for polar substituents.
  • Melting points vary significantly (170.5°C to 315.5°C in ), correlating with molecular symmetry and intermolecular forces.

Research Findings and Implications

  • Anticancer Potential: Quinazolinone analogs, such as those in , exhibit anticancer activity via inhibition of tyrosine kinases (e.g., TACE). The target compound’s morpholinoethyl side chain and acetylphenyl group may similarly target kinase domains, though specific bioactivity data are needed.
  • Structural Insights from NMR : Evidence from highlights that chemical shift differences in NMR spectra (e.g., regions A and B) can pinpoint substituent locations, a method applicable to analyzing the target compound’s structure.
  • Lumping Strategy Relevance: As noted in , compounds with similar structures (e.g., shared quinazolinone cores) may be grouped for predictive modeling of pharmacokinetics or toxicity.

常见问题

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. For example, the quinazolinone core is first generated via cyclization, followed by functionalization with morpholinoethyl and thioacetamide groups. A common method involves:

  • Step 1 : Reacting intermediates (e.g., chloroacetylated precursors) with potassium carbonate in DMF under stirring at room temperature.
  • Step 2 : Monitoring reaction progress via TLC and isolating products through aqueous workup and recrystallization . Optimization focuses on solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.5 mol equivalents of potassium carbonate), and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, such as acetyl peaks at δ ~2.14 ppm (³CH₃) and morpholinoethyl signals at δ ~3.31 ppm (N-CH₂) .
  • Mass spectrometry (ESI/APCI) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR spectroscopy validates functional groups like carbonyl (C=O at ~1680–1700 cm⁻¹) and thioamide (C-S at ~600–700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Cytotoxicity assays (e.g., MTT or Mosmann’s method) assess cell viability using dose-response curves .
  • Antimicrobial testing involves agar diffusion or microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Modify the morpholinoethyl group (e.g., replacing morpholine with piperazine) or the acetylphenyl moiety to alter lipophilicity and hydrogen-bonding capacity.
  • Bioactivity profiling : Compare derivatives in assays targeting specific pathways (e.g., kinase inhibition or apoptosis induction). For instance, shows that sulfamoylphenyl substitutions enhance antimicrobial activity .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like enzyme active sites or DNA grooves.

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Orthogonal validation : Confirm results using alternative methods (e.g., Western blotting alongside flow cytometry for apoptosis analysis).

Q. How can the compound’s pharmacokinetic properties be predicted or enhanced?

  • In silico tools : Software like SwissADME predicts logP (lipophilicity) and bioavailability based on molecular descriptors (e.g., topological polar surface area <140 Ų favors absorption) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and tissue penetration.
  • Plasma protein binding assays : Use equilibrium dialysis to assess binding percentages and adjust dosing regimens.

Q. What mechanistic insights can be gained from studying non-covalent interactions?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to targets like DNA or enzymes.
  • X-ray crystallography : Resolve 3D structures of compound-target complexes to identify critical interactions (e.g., π-π stacking with aromatic residues or hydrogen bonds with catalytic sites) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Employ DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。